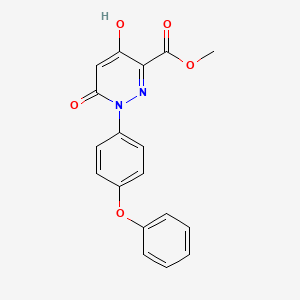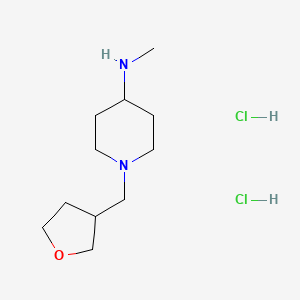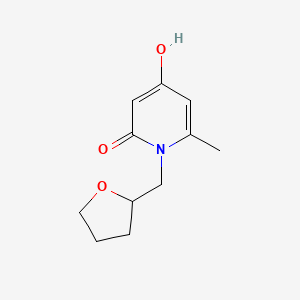
4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one
Übersicht
Beschreibung
4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one, also known as THF-MP, is a chemical compound that has been extensively studied for its potential applications in scientific research. THF-MP is a pyridinone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one is not yet fully understood, but studies have shown that it may act as an antioxidant and free radical scavenger, helping to protect cells from oxidative damage. This compound may also interact with various cellular signaling pathways, including those involved in inflammation and apoptosis, to exert its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotection. Studies have also suggested that this compound may have potential applications in the treatment of other diseases and conditions, such as cancer and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using 4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one in laboratory experiments is its relatively low toxicity and high stability, making it a safe and reliable compound to work with. However, this compound may have limitations in terms of its solubility and bioavailability, which can impact its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one, including further investigation into its mechanism of action, optimization of its synthesis and formulation, and exploration of its potential applications in other fields such as materials science and nanotechnology. Additionally, more research is needed to fully understand the safety and efficacy of this compound in various experimental settings, and to identify any potential limitations or drawbacks associated with its use.
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its neuroprotective and other beneficial effects make it a promising candidate for the treatment of various diseases and conditions, and further research is needed to fully understand its potential and limitations.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the key areas of research interest for this compound is its potential use as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and other harmful stimuli, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-hydroxy-6-methyl-1-(oxolan-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-5-9(13)6-11(14)12(8)7-10-3-2-4-15-10/h5-6,10,13H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVNVVNYFUMEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



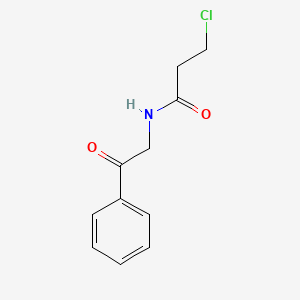
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)
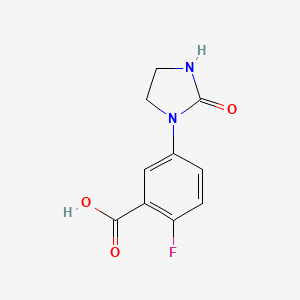

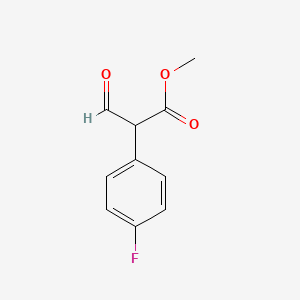

![1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1463980.png)
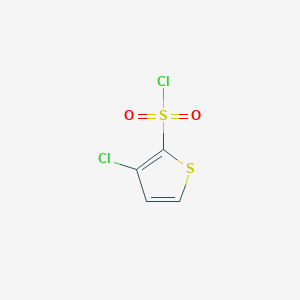
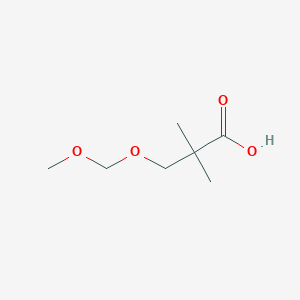
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)
![4-[2-(Methylamino)ethoxy]phenol hydrochloride](/img/structure/B1463989.png)
